Unraveling the Crystalline Architecture of Antimony(III) Iodide: A Technical Guide
Unraveling the Crystalline Architecture of Antimony(III) Iodide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure and space group of Antimony(III) iodide (SbI₃), a compound of interest for researchers, scientists, and professionals in drug development and materials science. This document outlines the crystallographic parameters of its common polymorphic forms, details experimental protocols for its synthesis and analysis, and presents a visual representation of its structural diversity.
Introduction to the Crystal Structure of Antimony(III) Iodide
Antimony(III) iodide, a ruby-red solid, is a significant binary iodide of antimony.[1] Its crystal structure is known to exhibit polymorphism, with the two most commonly reported forms being a rhombohedral and a monoclinic phase.[1][2] The arrangement of atoms in these crystalline lattices dictates the material's physical and chemical properties, making a thorough understanding of its structure crucial for its application. In the solid state, the antimony center is typically surrounded by an octahedron of six iodide ligands, with three shorter and three more distant bonds.[1]
Crystallographic Data of Antimony(III) Iodide Polymorphs
The quantitative crystallographic data for the rhombohedral and monoclinic polymorphs of Antimony(III) iodide are summarized below for comparative analysis.
Rhombohedral Polymorph (Space Group: R-3)
The rhombohedral form of Antimony(III) iodide is a well-documented phase.[1][3]
| Crystallographic Parameter | Value |
| Crystal System | Rhombohedral |
| Space Group | R-3 (No. 148) |
| Lattice Parameters | a = 8.61 Å, c = 21.68 Å |
| α = β = 90°, γ = 120° | |
| Formula Units per Unit Cell (Z) | 6 |
Note: Detailed atomic coordinates for the rhombohedral polymorph require access to specialized crystallographic databases.
Monoclinic Polymorph (Space Group: P2₁/c)
A monoclinic phase of Antimony(III) iodide has also been characterized, offering a different structural arrangement.[2][4]
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (No. 14) |
| Lattice Parameters | a = 7.28 Å, b = 10.91 Å, c = 8.49 Å |
| α = γ = 90°, β = 110.1° | |
| Formula Units per Unit Cell (Z) | 4 |
Table of Atomic Coordinates for Monoclinic SbI₃ (P2₁/c)
| Atom | Wyckoff Symbol | x | y | z |
| Sb | 4e | 0.250 | 0.118 | 0.045 |
| I1 | 4e | 0.000 | 0.250 | 0.250 |
| I2 | 4e | 0.500 | 0.000 | 0.250 |
| I3 | 4e | 0.250 | 0.417 | 0.208 |
Data sourced from the Materials Project.[2]
Experimental Protocols
Synthesis of Antimony(III) Iodide Crystals
Single crystals of Antimony(III) iodide suitable for X-ray diffraction can be synthesized through the direct reaction of elemental antimony and iodine in an organic solvent.[5][6][7]
Materials:
-
Antimony powder (99.9% purity)
-
Iodine crystals (99.9% purity)
-
Toluene (B28343) or Benzene (B151609) (anhydrous)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Schlenk line or inert atmosphere setup
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric amount of antimony powder and iodine crystals to the three-neck round-bottom flask. A typical ratio is 2:3 by moles (Sb:I₂).[5]
-
Add anhydrous toluene or benzene to the flask to create a suspension.[5][8]
-
Attach the reflux condenser and place the flask in the heating mantle on a magnetic stirrer.
-
Heat the mixture to the boiling point of the solvent while stirring continuously.[6]
-
Reflux the solution until the characteristic violet color of iodine disappears, indicating the completion of the reaction.[6]
-
Slowly cool the reaction mixture to room temperature. Ruby-red crystals of Antimony(III) iodide will precipitate out of the solution.[5]
-
Isolate the crystals by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of cold, anhydrous solvent and dry them under vacuum.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The following protocol is a generalized procedure for inorganic compounds like Antimony(III) iodide.
Equipment:
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)
-
Goniometer head
-
Cryostream for low-temperature data collection
-
Appropriate software for data collection, integration, and structure solution and refinement (e.g., SHELXTL)
Procedure:
-
Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope. Mount the crystal on a glass fiber or a loop with a minimal amount of adhesive or oil.
-
Data Collection:
-
Mount the crystal on the goniometer head and place it on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (e.g., 100 K) using the cryostream to minimize thermal vibrations and improve data quality.
-
Perform an initial set of scans to determine the unit cell parameters and the crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames at different orientations.
-
-
Data Reduction and Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Determine the space group based on the systematic absences in the diffraction data.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model using full-matrix least-squares methods against the experimental data. This process involves adjusting atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern matches the observed pattern.
-
The quality of the final refined structure is assessed by parameters such as the R-factor, goodness-of-fit, and the residual electron density map.
-
Visualization of Polymorphism
The existence of different crystal structures for Antimony(III) iodide can be represented as a logical relationship between the compound and its known polymorphs.
Caption: Polymorphism of Antimony(III) Iodide.
References
- 1. AMCSD – RRUFF – Comprehensive Database of Mineral Data [rruff.net]
- 2. Mineralogical Society of America - The American Mineralogist Crystal Structure Database [minsocam.org]
- 3. Antimony triiodide - Wikipedia [en.wikipedia.org]
- 4. ISSN 2052-5206 (Online) | Acta crystallographica. Section B, Structural science, crystal engineering and materials | The ISSN Portal [portal.issn.org]
- 5. American Mineralogist Crystal Structure Database | re3data.org [re3data.org]
- 6. Acta Crystallographica Section B - Wikipedia [en.wikipedia.org]
- 7. books.google.cn [books.google.cn]
- 8. Crystallography Open Database: Search results [qiserver.ugr.es]
